molecular formula C15H11N3O3 B1225600 2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one

2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B1225600
M. Wt: 281.27 g/mol
InChI Key: KSKHWQGLBMCMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed

    Reduction: 2-(1H-benzimidazol-2-yl)-1-(3-aminophenyl)ethanone.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives of the benzimidazole ring.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile
  • 2-(1H-benzimidazol-2-yl)-3-{2-hydroxy-3-nitrophenyl}acrylonitrile
  • 2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)-3-nitrophenyl]acrylonitrile

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one is unique due to its specific ethanone linkage between the benzimidazole and nitrophenyl groups. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the nitrophenyl group also adds to its potential for various chemical transformations and biological interactions.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C15H11N3O3/c19-14(10-4-3-5-11(8-10)18(20)21)9-15-16-12-6-1-2-7-13(12)17-15/h1-8H,9H2,(H,16,17)

InChI Key

KSKHWQGLBMCMKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.